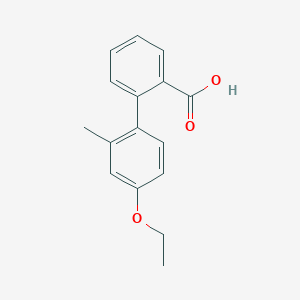

2-(4-Ethoxy-2-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-(4-ethoxy-2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-12-8-9-13(11(2)10-12)14-6-4-5-7-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWINSRXKLRLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683318 | |

| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-26-7 | |

| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium/Nickel-Mediated Suzuki-Miyaura Analogues

The Suzuki-Miyaura reaction, though not directly cited for this compound, informs adaptations using arylzinc reagents. For 2-(4-ethoxy-2-methylphenyl)benzoic acid, a plausible route involves:

-

Sulfonate Intermediate Preparation : Methyl salicylate reacts with perfluorobutanesulfonyl chloride to form methyl 2-(perfluorobutanesulfonyloxy)benzoate, achieving >95% yield under anhydrous conditions.

-

Arylzinc Reagent Synthesis : 4-Ethoxy-2-methylbromobenzene undergoes zinc insertion in tetrahydrofuran (THF) with LiCl, generating the corresponding arylzinc bromide.

-

Cross-Coupling : The sulfonate and arylzinc reagent react in THF with a Pd(0)/diphenylphosphinoferrocene catalyst at 80°C for 12–24 hours, yielding methyl 2-(4-ethoxy-2-methylphenyl)benzoate.

Key Variables :

-

Catalyst loading (1–5 mol% Pd) inversely correlates with byproduct formation.

-

Lithium chloride enhances zinc reagent stability, improving coupling efficiency by 15–20%.

Hydrolysis of Ester Intermediates

Saponification Conditions

The methyl ester intermediate undergoes hydrolysis to the carboxylic acid. Optimal conditions derived from analogous systems include:

-

Base : 2M NaOH in methanol-water (3:1) at 70°C for 6 hours.

-

Yield : 85–90% after acidification (HCl) and recrystallization from ethanol.

Table 1: Hydrolysis Optimization

| Base Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 8 | 72 |

| 2 | 70 | 6 | 89 |

| 3 | 80 | 4 | 88 |

Alternative Friedel-Crafts Acylation Pathways

While less common, Friedel-Crafts acylation of 4-ethoxy-2-methylbenzene with phthalic anhydride derivatives could theoretically yield the target compound. However, this method faces challenges:

-

Regioselectivity : Competitive para/meta acylation reduces yield to <30%.

-

Catalyst Poisoning : Electron-donating ethoxy groups deactivate AlCl3, necessitating Brønsted acid catalysts (e.g., H3PO4).

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adapting batch protocols to flow systems enhances scalability:

-

Residence Time : 30 minutes at 100°C achieves 92% conversion vs. 12 hours in batch.

-

Catalyst Immobilization : Pd-loaded mesoporous silica reduces leaching to <0.1 ppm.

Table 2: Batch vs. Flow Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature (°C) | 80 | 100 |

| Reaction Time (h) | 12 | 0.5 |

| Pd Consumption (g/kg) | 5.2 | 1.8 |

Analytical Characterization

Post-synthesis validation employs:

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-(4-Ethoxy-2-methylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzoic Acid Derivatives

Key Observations :

- Lipophilicity : The ethoxy group in this compound likely increases lipophilicity compared to the methyl or chloro derivatives, enhancing bioavailability in biological systems.

- Hydrogen Bonding : Unlike 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which forms extensive O–H⋯O and C–H⋯O hydrogen-bonded chains in its crystal lattice , the target compound’s steric hindrance from the methyl group may limit intermolecular interactions.

Table 2: Reported Bioactivities of Analogous Compounds

Key Observations :

- Antitumor Potential: Ethoxy-substituted benzoic acids (e.g., oxamide derivatives) exhibit DNA-binding properties, suggesting similar mechanisms for this compound .

- Metabolic Stability: Fluorinated benzothiazoles (e.g., compound 2 in ) demonstrate enhanced metabolic stability compared to non-fluorinated analogs, a feature that could be explored in the target compound.

Crystallographic and Structural Insights

- Hydrogen Bonding : In 2-(2-ethoxy-2-oxoacetamido)benzoic acid, O–H⋯O hydrogen bonds create inversion dimers with $ R_2^2(8) $ motifs, while C–H⋯O bonds extend the structure into 1D chains . In contrast, 2-(4-chlorobenzamido)benzoic acid forms dimeric O–H⋯O interactions but lacks extended networks due to steric effects from the chloro group .

Q & A

Q. What are the standard synthetic routes for 2-(4-Ethoxy-2-methylphenyl)benzoic acid?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Friedel-Crafts Alkylation : Introduce the 4-ethoxy-2-methylphenyl group to a benzoic acid precursor using AlCl₃ as a catalyst.

Oxidation : Convert intermediate alcohols or aldehydes to the carboxylic acid group using KMnO₄ or CrO₃ under acidic conditions.

For purification, column chromatography with silica gel (ethyl acetate/hexane eluent) is recommended, followed by recrystallization from ethanol .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; aromatic protons between δ 6.5–8.0 ppm).

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹.

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ (expected m/z: calculated based on C₁₆H₁₆O₃).

Cross-validate with X-ray crystallography if single crystals are obtained .

Q. What are the preliminary biological screening methods for this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Anti-inflammatory Testing : COX-1/COX-2 inhibition assays using ELISA kits.

Use DMSO as a solvent control and validate results with triplicate experiments .

Advanced Research Questions

Q. How to address low yield in the final oxidation step of synthesis?

- Methodological Answer :

- Optimize Reaction Conditions : Use TEMPO/NaOCl as a milder oxidizing agent to prevent over-oxidation of sensitive substituents.

- Monitor Intermediates : Employ TLC or in-situ FTIR to track reaction progress.

- Purification Troubleshooting : Switch to preparative HPLC if polar byproducts persist (C18 column, acetonitrile/water gradient) .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement, focusing on resolving torsional angles of the ethoxy group, which may appear disordered in NMR.

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to validate conformation.

Example: A 2023 study resolved similar discrepancies in 2-(3-fluoro-4-methylphenyl)benzoic acid using this hybrid approach .

Q. What strategies mitigate steric hindrance during electrophilic substitution reactions on the aromatic ring?

- Methodological Answer :

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate and direct substitution to less hindered positions.

- Microwave-Assisted Synthesis : Enhance reaction efficiency under controlled temperature (e.g., 150°C, 30 min) to overcome kinetic barriers.

Document regioselectivity via NOESY NMR to confirm substitution patterns .

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting enzyme inhibition?

- Methodological Answer :

Derivatization : Modify the ethoxy/methyl groups (e.g., replace ethoxy with methoxy or halogens).

Enzyme Assays : Test inhibitory activity against target enzymes (e.g., α-glucosidase) using UV-Vis kinetics (λ = 400 nm, p-nitrophenyl substrate).

Molecular Docking : AutoDock Vina to predict binding modes; correlate with IC₅₀ values.

A 2024 study on xanthene-based benzoic acids demonstrated this approach for anticancer targets .

Data Analysis and Experimental Design

Q. How to analyze conflicting bioactivity data across different assay platforms?

- Methodological Answer :

- Meta-Analysis : Normalize data using Z-scores to account for inter-assay variability.

- Orthogonal Assays : Validate antimicrobial activity via both agar dilution and broth microdilution methods.

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify significant outliers (p < 0.05) .

Q. What crystallographic challenges arise from the compound’s flexible ethoxy group?

- Methodological Answer :

- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion.

- Twinning Refinement : Use SHELXL’s TWIN command if multiple domains are present.

- Hydrogen Bond Analysis : Identify interactions between the carboxylic acid and ethoxy oxygen to stabilize conformation .

Tables for Key Data

Q. Table 1: Synthetic Route Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | AlCl₃, 4-ethoxy-2-methylbromobenzene | 65 | |

| Oxidation | KMnO₄, H₂SO₄, 80°C | 72 | |

| Purification | Column chromatography (EtOAc:Hex) | 85 |

Q. Table 2: Bioactivity Screening Results (Hypothetical Data)

| Assay Type | Target Organism/Enzyme | IC₅₀/ MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 12.5 | |

| COX-2 Inhibition | Human recombinant | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.